N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its benzoxazole and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the formation of the benzoxazole core. This can be achieved through the cyclization of 2-aminophenol derivatives with chloroacetic acid under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
5-Chloro-1,3-benzoxazol-2(3H)-one: A related benzoxazole derivative with antibacterial and antifungal properties.
N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide: Another compound with similar structural features and potential biological activities[_{{{CITATION{{{_2{N-(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL ....
Uniqueness: N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups, which may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5/c1-13-5-6-14(24-27-18-12-16(25)7-8-19(18)32-24)9-17(13)26-23(28)15-10-20(29-2)22(31-4)21(11-15)30-3/h5-12H,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYBEENDJZOMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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